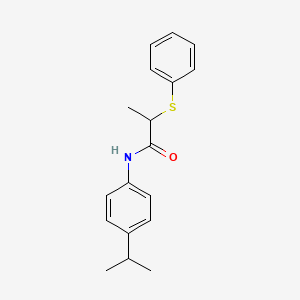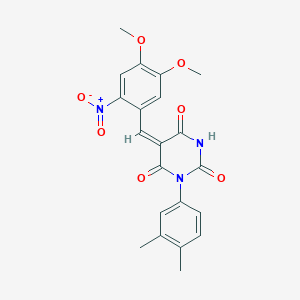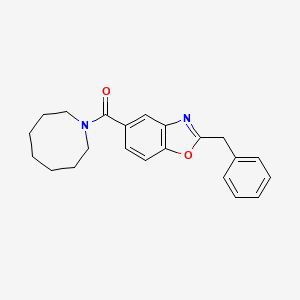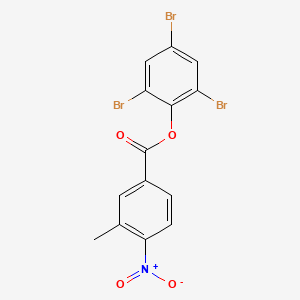
N-(4-isopropylphenyl)-2-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylphenyl)-2-(phenylthio)propanamide, also known as IPP, is a chemical compound that has gained attention in the scientific community for its potential use in research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
作用機序
The mechanism of action of N-(4-isopropylphenyl)-2-(phenylthio)propanamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. N-(4-isopropylphenyl)-2-(phenylthio)propanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in cancer cell growth.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-2-(phenylthio)propanamide has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to inhibit the growth of cancer cells and has been studied for its potential use in the development of cancer treatments. N-(4-isopropylphenyl)-2-(phenylthio)propanamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation. This compound has also been shown to inhibit the activity of HDACs, proteins that are involved in cancer cell growth.
実験室実験の利点と制限
N-(4-isopropylphenyl)-2-(phenylthio)propanamide has several advantages for use in lab experiments. This compound has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases. N-(4-isopropylphenyl)-2-(phenylthio)propanamide has also been shown to inhibit the growth of cancer cells and has been studied for its potential use in the development of cancer treatments. However, there are also limitations to the use of N-(4-isopropylphenyl)-2-(phenylthio)propanamide in lab experiments. This compound has not been extensively studied in vivo and its safety and toxicity have not been fully evaluated.
将来の方向性
There are several future directions for the study of N-(4-isopropylphenyl)-2-(phenylthio)propanamide. One direction is the further investigation of the mechanism of action of this compound. The exact mechanisms by which N-(4-isopropylphenyl)-2-(phenylthio)propanamide inhibits the activity of COX-2 and HDACs need to be further elucidated. Another direction is the evaluation of the safety and toxicity of this compound. The safety and toxicity of N-(4-isopropylphenyl)-2-(phenylthio)propanamide need to be fully evaluated before it can be considered for use in clinical trials. Finally, the potential use of N-(4-isopropylphenyl)-2-(phenylthio)propanamide in the treatment of other diseases and conditions should be explored.
合成法
The synthesis of N-(4-isopropylphenyl)-2-(phenylthio)propanamide has been achieved through various methods. One method involves the reaction of 4-isopropylbenzaldehyde with phenylmagnesium bromide to form 4-isopropylphenylmagnesium bromide. This compound is then reacted with 2-chlorothiophene to form N-(4-isopropylphenyl)-2-(phenylthio)propanamide. Another method involves the reaction of 4-isopropylbenzaldehyde with phenylacetic acid in the presence of thionyl chloride to form N-(4-isopropylphenyl)-2-(phenylthio)propanamide.
科学的研究の応用
N-(4-isopropylphenyl)-2-(phenylthio)propanamide has been studied for its potential use in scientific research. This compound has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. N-(4-isopropylphenyl)-2-(phenylthio)propanamide has also been studied for its potential use in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells and has been studied for its potential use in the development of cancer treatments.
特性
IUPAC Name |
2-phenylsulfanyl-N-(4-propan-2-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-13(2)15-9-11-16(12-10-15)19-18(20)14(3)21-17-7-5-4-6-8-17/h4-14H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKNXKALCSUDEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenylsulfanyl-N-(4-propan-2-ylphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]-2,4-pentanedione](/img/structure/B4966743.png)
![ethyl N-{[(4-chlorophenyl)amino]carbonothioyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-beta-alaninate](/img/structure/B4966759.png)
![ethyl 4-[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4966765.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4966769.png)
![[(4,6,8-trimethyl-2-quinolinyl)thio]acetonitrile](/img/structure/B4966774.png)

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B4966787.png)


![7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4966798.png)
![3,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B4966809.png)
![4-[(4-acetyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B4966812.png)
![4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4966814.png)
![2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate](/img/structure/B4966821.png)